molecular formula C23H30O2Si B13927267 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde

4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde

Cat. No.: B13927267
M. Wt: 366.6 g/mol
InChI Key: HMIAJTUSLKCNGE-UHFFFAOYSA-N
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Description

4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is a chemical compound that features a cyclohexane ring substituted with a tert-butyl(diphenyl)silyl group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde typically involves the protection of a hydroxyl group on a cyclohexane derivative using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The aldehyde group can be introduced through formylation reactions using reagents like dimethylformamide (DMF) and a base such as n-butyllithium (n-BuLi) in anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: TBAF, acidic conditions

Major Products:

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Substitution: Deprotected hydroxyl compound

Scientific Research Applications

4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The aldehyde group can participate in various reactions, such as nucleophilic additions, due to its electrophilic nature .

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl (TBDMS) ethers
  • tert-Butyldiphenylsilyl (TBDPS) ethers
  • tert-Butyldimethylsilyloxyacetaldehyde

Comparison: 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is unique due to the presence of both the tert-butyl(diphenyl)silyl protecting group and the aldehyde functional group. Compared to TBDMS and TBDPS ethers, it offers increased steric hindrance and stability towards acidic and nucleophilic conditions . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.

Properties

Molecular Formula

C23H30O2Si

Molecular Weight

366.6 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbaldehyde

InChI

InChI=1S/C23H30O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,18-20H,14-17H2,1-3H3

InChI Key

HMIAJTUSLKCNGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C=O

Origin of Product

United States

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